Product packaging for 2,2-Propanedithiol(Cat. No.:CAS No. 1687-47-4)

2,2-Propanedithiol

Cat. No.: B14755805
CAS No.: 1687-47-4
M. Wt: 108.23 g/mol
InChI Key: HMPSOEYFMTWOFC-UHFFFAOYSA-N
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Description

2,2-Propanedithiol (CAS 1687-47-4) is a dithiol compound with the molecular formula C3H8S2 and a molecular weight of 108.23 g/mol . Its structure features two sulfhydryl (-SH) groups bonded to a central carbon atom of a propane chain, giving it the canonical SMILES of CC(C)(S)S . This configuration makes it a valuable reagent in various scientific research fields, including organic synthesis and materials science, where its thiol groups can participate in reactions such as formation of thioacetal derivatives or complexation with metal ions . Dithiols, in general, are known for their strong reducing properties and ability to form stable complexes, which is exploited in applications like the synthesis of metal complexes and acting as cross-linking agents in polymer modifications . Compared to its isomer 1,3-propanedithiol, which is a well-established reagent for the reversible protection of carbonyl groups as dithianes, the specific research applications and mechanism of action for this compound are less extensively documented in the available literature . Researchers value this compound for its potential to introduce a branched dithiol functionality into molecular designs. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8S2 B14755805 2,2-Propanedithiol CAS No. 1687-47-4

Properties

CAS No.

1687-47-4

Molecular Formula

C3H8S2

Molecular Weight

108.23 g/mol

IUPAC Name

propane-2,2-dithiol

InChI

InChI=1S/C3H8S2/c1-3(2,4)5/h4-5H,1-2H3

InChI Key

HMPSOEYFMTWOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(S)S

Origin of Product

United States

Preparation Methods

2,2-Propanedithiol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloropropane with sodium hydrosulfide in an aqueous medium. This reaction typically requires controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2,2-Propanedithiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Propanedithiol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Propanedithiol exerts its effects involves the reactivity of its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is exploited in various applications, such as metal chelation and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Key Research Findings

  • Polymer Science : Cross-linking poly(vinylcyclohexene carbonate) with 1,3-propanedithiol increased its glass transition temperature (Tg) by 55°C, enhancing thermal stability .
  • Antimicrobial Activity: 1,3-Propanedithiol-capped copper nanoclusters showed boosted antibacterial efficacy, making them viable for medical coatings .
  • Environmental Chemistry: Unlike monothiols, 1,3-propanedithiol mediates trace-level mercury methylation, though less efficiently than 1,2-ethanedithiol .

Q & A

Q. How can researchers validate the absence of artifacts in GC/MS data for this compound derivatization products?

  • Methodological Answer : Run blank samples (without dithiol) to identify column bleed or solvent impurities. Use isotope-labeled internal standards (e.g., ¹³C-2,2-propanedithiol) to distinguish analyte peaks from background noise. Confirm fragment patterns via NIST library matching .

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